N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a methyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further functionalized with a 4-ethoxyphenyl group, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-3-28-14-10-8-13(9-11-14)22-17(26)12-29-21-24-18-15-6-4-5-7-16(15)23-19(18)20(27)25(21)2/h4-11,23H,3,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDOJOPFRHGHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Compound Overview
This compound features a pyrimidoindole core structure combined with an ethoxyphenyl group and an acetamide moiety. The specific arrangement of these functional groups contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Pyrimidoindole Core : Utilizing starting materials that undergo cyclization reactions.
- Introduction of Functional Groups : Ethoxy and acetamide groups are introduced through substitution reactions.
- Purification : The final product is purified using chromatographic techniques to ensure high yield and purity.
Biological Activity
Research indicates that this compound exhibits significant biological activities including:
1. Anticancer Activity
Studies have shown that compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. For example, compounds featuring the pyrimidoindole moiety have been reported to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 25 μM .
2. Enzyme Inhibition
Molecular docking studies suggest that this compound may inhibit key enzymes involved in cancer progression and inflammation. For instance:
- Cholinesterase Inhibition : Compounds structurally related to this compound have shown inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease treatment .
- Cyclooxygenase Inhibition : Similar compounds have demonstrated inhibitory effects on COX enzymes, which play a crucial role in inflammatory processes .
3. Antioxidant Activity
The antioxidant potential of related compounds has been evaluated using DPPH radical scavenging assays. These studies indicate a promising ability to neutralize free radicals, thereby suggesting a protective effect against oxidative stress .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Binding : The compound may bind to specific receptors or enzymes due to its structural characteristics, leading to modulation of their activity.
- Molecular Interactions : Studies suggest that hydrogen bonding and hydrophobic interactions play significant roles in the binding affinity of the compound with target proteins .
- Pathway Inhibition : By inhibiting key signaling pathways involved in cell proliferation and survival, the compound can induce apoptosis in cancer cells.
Research Findings and Case Studies
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Steric Effects : Bulky substituents like 3,3-dimethylbutyl () may hinder receptor binding, whereas smaller groups like ethoxyphenyl could improve bioavailability.
Core Structure Variations
Pyrimidoindole vs. Indole Derivatives
Compounds such as 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-fluorophenylsulfonyl)acetamide () replace the pyrimidoindole core with an indole scaffold. The pyrimidoindole system’s rigidity may enhance binding specificity to planar protein pockets compared to the more flexible indole derivatives.
Pyrimidine-Based Analogues
Key Reaction Pathways
Purity and Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
